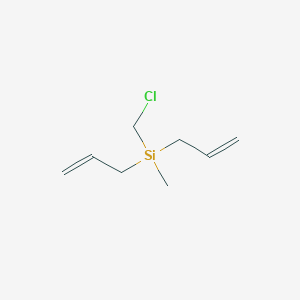
Diallyl(chloromethyl)methylsilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diallyl(chloromethyl)methylsilane is an organosilicon compound with the molecular formula C8H15ClSi It is characterized by the presence of two allyl groups, a chloromethyl group, and a methyl group attached to a silicon atom
Preparation Methods
Synthetic Routes and Reaction Conditions: Diallyl(chloromethyl)methylsilane can be synthesized through several methods. One common approach involves the reaction of allyl chloride with methylchlorosilane in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound often involves large-scale reactions using specialized equipment to handle the reactive intermediates and by-products. The process may include steps such as distillation and purification to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions: Diallyl(chloromethyl)methylsilane undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The allyl groups can undergo oxidation to form epoxides or reduction to form saturated hydrocarbons.
Cyclization Reactions: The compound can participate in cyclization reactions to form heterocyclic compounds.
Common Reagents and Conditions:
Nucleophiles: Such as amines and alcohols, are commonly used in substitution reactions.
Oxidizing Agents: Such as peroxides, are used for oxidation reactions.
Reducing Agents: Such as hydrogen gas in the presence of a catalyst, are used for reduction reactions.
Major Products: The major products formed from these reactions include chloroamination products, substituted heterocycles, and various organosilicon compounds .
Scientific Research Applications
Diallyl(chloromethyl)methylsilane has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the construction of complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential use in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of diallyl(chloromethyl)methylsilane involves its reactivity with various electrophiles and nucleophiles. The chloromethyl group acts as a reactive site for nucleophilic attack, while the allyl groups can participate in cyclization and addition reactions.
Comparison with Similar Compounds
- Allyl(chloromethyl)dimethylsilane
- Diallyl(dimethyl)silane
- Diallyl(diphenyl)silane
Comparison: Diallyl(chloromethyl)methylsilane is unique due to the presence of both allyl and chloromethyl groups, which provide distinct reactivity compared to other similar compounds. This dual functionality allows for a broader range of chemical transformations and applications .
Properties
Molecular Formula |
C8H15ClSi |
|---|---|
Molecular Weight |
174.74 g/mol |
IUPAC Name |
chloromethyl-methyl-bis(prop-2-enyl)silane |
InChI |
InChI=1S/C8H15ClSi/c1-4-6-10(3,8-9)7-5-2/h4-5H,1-2,6-8H2,3H3 |
InChI Key |
RWUVECCDZUWDRS-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](CC=C)(CC=C)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















